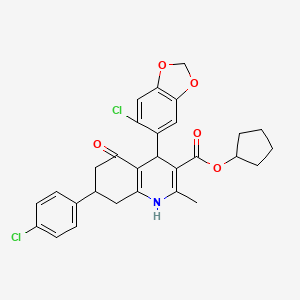![molecular formula C21H21F3N6O B5110510 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine” is a pyrazole-based compound . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
This compound has shown potential in the treatment of leishmaniasis and malaria . In a study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated for their antileishmanial and antimalarial activities . The results revealed that these derivatives displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Neuroprotective Agent
Pyrazoline compounds, including this one, have shown potential as neuroprotective agents . A molecular modelling study suggested that these compounds might selectively inhibit cholinesterase, which is linked to neurological disorders like Parkinson’s Disease .
Chelating Agents in Metal Complexes
Polyazoles, including this compound, have been studied as potential chelating agents in metal complexes . They have various potential applications in the field of catalysis, medicine, and biomimetism studies .
Synthesis of New Derivatives
This compound can be used as a base for synthesizing new derivatives . For instance, hydrazine-coupled pyrazole derivatives were synthesized using nucleophilic addition–elimination reaction .
Mecanismo De Acción
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin
Mode of Action
Compounds with similar structures have been found to be effective cyanoacetylating agents This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function
Biochemical Pathways
Similar compounds have been found to lead to the formation of corresponding cyanoacetamides when reacted with heterocyclic amines This suggests that the compound might affect similar pathways, leading to downstream effects
Pharmacokinetics
A compound with a similar structure was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound might have similar ADME properties, impacting its bioavailability
Result of Action
Similar compounds have been found to undergo fast cyclization to give new 4,5-diaminopyrazole derivatives This suggests that the compound might have similar effects
Propiedades
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-13-15(2)30(27-14)19-8-7-18(25-26-19)28-9-11-29(12-10-28)20(31)16-5-3-4-6-17(16)21(22,23)24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCOCVHKXJTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)
